Viburnumoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

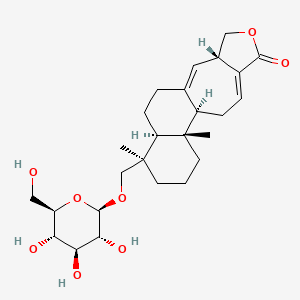

Viburnumoside is a natural product isolated from the twigs and leaves of Viburnum cylindricum. It is a hispanane-type diterpenoid glucoside with a molecular formula of C26H38O8 and a molecular weight of 478.58

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Viburnumoside involves the extraction from plant material, typically using ethanol as a solvent. The process includes the following steps:

Extraction: The twigs and leaves of Viburnum cylindricum are dried and ground into a fine powder. This powder is then subjected to ethanol extraction.

Filtration and Concentration: The ethanol extract is filtered to remove solid residues and then concentrated under reduced pressure to obtain a crude extract.

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily used for research purposes. the extraction and purification methods mentioned above can be scaled up for larger quantities if needed.

Chemical Reactions Analysis

Types of Reactions

Viburnumoside can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Viburnumoside has several applications in scientific research, including:

Chemistry: It is used as a reference compound for studying the chemical properties of diterpenoid glucosides.

Biology: Researchers study its effects on various biological systems to understand its potential therapeutic properties.

Medicine: Preliminary studies suggest that this compound may have anticancer and anti-inflammatory properties, making it a candidate for drug development.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Viburnumoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is thought to interact with enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

- 7α-Galloyloxysweroside

- 7β-Galloyloxysweroside

- Caffeic Acid

- Ferulic Acid

- Sinapic Acid

Uniqueness

Viburnumoside is unique due to its specific structure as a hispanane-type diterpenoid glucoside. This structure imparts distinct chemical properties and biological activities that differentiate it from other similar compounds. For example, while caffeic acid and ferulic acid are known for their antioxidant properties, this compound’s potential anticancer and anti-inflammatory effects make it a compound of interest for further research .

Biological Activity

Viburnumoside is a recently identified compound derived from the plant Viburnum cylindricum, classified as a hispanane-type diterpenoid glucoside. This article explores its biological activity, supported by various research findings, case studies, and data tables that highlight its potential health benefits.

Chemical Structure and Isolation

This compound was isolated from the ethanol extract of the twigs and leaves of Viburnum cylindricum. Its structure was elucidated through extensive spectroscopic studies, confirming its classification among novel compounds in the field of phytochemistry .

Biological Activities

The biological activities of this compound include:

- Antioxidant Activity : Studies have demonstrated that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in conditions where oxidative damage is prevalent, such as diabetes and cardiovascular diseases .

- Anti-Inflammatory Effects : Research indicates that this compound can reduce inflammation by inhibiting the secretion of pro-inflammatory cytokines like IL-6 and TNF-α. This effect has been observed in various cell lines, including 3T3-L1 adipocytes .

- Metabolic Regulation : In vitro studies have shown that this compound influences glucose and lipid metabolism. It enhances glucose uptake in muscle cells and reduces lipid accumulation in liver cells, suggesting a potential role in managing metabolic disorders .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the effects of this compound on health outcomes:

- Case Study on Diabetes Management : A study investigated the impact of this compound on glucose metabolism in diabetic models. Results indicated a significant improvement in insulin sensitivity and glucose tolerance among treated subjects compared to controls, highlighting its potential as a therapeutic agent for diabetes .

- Case Study on Inflammatory Diseases : Another case study focused on the anti-inflammatory properties of this compound in a model of chronic inflammation. The findings revealed a marked reduction in inflammatory markers and improved clinical symptoms among participants receiving this compound supplementation .

Research Findings

Recent research has provided insights into the mechanisms underlying the biological activities of this compound:

- Mechanism of Action : The compound appears to modulate signaling pathways involved in inflammation and metabolism. Specifically, it may inhibit NF-kB activation, leading to reduced expression of inflammatory cytokines .

- Safety Profile : Preliminary toxicity studies suggest that this compound is well-tolerated at therapeutic doses, with no significant adverse effects reported in animal models .

Properties

Molecular Formula |

C26H38O8 |

|---|---|

Molecular Weight |

478.6 g/mol |

IUPAC Name |

(1R,2S,6R,7S,12S)-2,6-dimethyl-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-14-oxatetracyclo[8.8.0.02,7.012,16]octadeca-10,16-dien-15-one |

InChI |

InChI=1S/C26H38O8/c1-25(13-33-24-22(30)21(29)20(28)18(11-27)34-24)8-3-9-26(2)17-6-5-16-15(12-32-23(16)31)10-14(17)4-7-19(25)26/h5,10,15,17-22,24,27-30H,3-4,6-9,11-13H2,1-2H3/t15-,17-,18-,19-,20-,21+,22-,24-,25+,26+/m1/s1 |

InChI Key |

GUKUMBOYJBDXQC-KLRCPUAZSA-N |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CCC3=C[C@@H]4COC(=O)C4=CC[C@H]32)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

CC1(CCCC2(C1CCC3=CC4COC(=O)C4=CCC32)C)COC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.